molecular formula C4H3F2IN2 B2771627 1-(Difluoromethyl)-3-iodopyrazole CAS No. 1394130-21-2

1-(Difluoromethyl)-3-iodopyrazole

Cat. No.: B2771627
CAS No.: 1394130-21-2
M. Wt: 243.983
InChI Key: KYAVXNGNQQMAHC-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-iodopyrazole is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and reactivity. This compound features a pyrazole ring substituted with a difluoromethyl group and an iodine atom, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-3-iodopyrazole typically involves the difluoromethylation of pyrazole derivatives followed by iodination. One common synthetic route includes the reaction of 3-iodopyrazole with difluoromethylating agents under specific conditions. Industrial production methods may involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-iodopyrazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Difluoromethyl)-3-iodopyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-iodopyrazole involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

1-(Difluoromethyl)-3-iodopyrazole can be compared with other difluoromethylated pyrazoles and iodinated heterocycles. Similar compounds include:

Properties

IUPAC Name

1-(difluoromethyl)-3-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2IN2/c5-4(6)9-2-1-3(7)8-9/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAVXNGNQQMAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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